molecular formula C20H18ClNO3S2 B11993709 (5E)-3-(3-chlorophenyl)-5-(3-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(3-chlorophenyl)-5-(3-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11993709
M. Wt: 419.9 g/mol
InChI Key: MSDRMLSBDSTYFI-WOJGMQOQSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-(3-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: , often referred to as “compound A” , is a complex organic molecule with a thiazolidinone core. Let’s break down its structure:

  • The thiazolidinone scaffold consists of a five-membered ring containing a sulfur atom (thio) and a nitrogen atom (azolidine).
  • The compound features a conjugated double bond (denoted by the “5E” in its name) between the central carbon atoms of the thiazolidinone ring and the benzylidene moiety.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of compound A. Here are two common approaches:

  • Heterocyclization Reaction

    • Starting from appropriate precursors, a heterocyclization reaction is employed to form the thiazolidinone ring.
    • The chlorophenyl and methoxypropoxybenzylidene substituents are introduced through suitable functional group transformations.
    • The double bond configuration (E-isomer) is crucial for its biological activity.
  • Knoevenagel Condensation

    • A Knoevenagel condensation between an aldehyde (e.g., 3-methoxy-4-propoxybenzaldehyde) and a thioamide (e.g., 2-thioxo-1,3-thiazolidin-4-one) yields compound A.
    • The reaction typically occurs in the presence of a base (e.g., piperidine) and a solvent (e.g., ethanol).

Industrial Production

While compound A is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

Compound A participates in various chemical reactions:

    Oxidation: It can undergo oxidation at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the double bond can yield the corresponding saturated thiazolidinone.

    Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.

Major products formed during these reactions depend on reaction conditions and substituent patterns.

Scientific Research Applications

Compound A finds applications in diverse fields:

    Medicinal Chemistry: Researchers explore its potential as an anti-inflammatory, antitumor, or antimicrobial agent.

    Biological Studies: It may interact with specific protein targets, affecting cellular processes.

    Materials Science: Its unique structure inspires the design of novel materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While compound A shares structural features with other thiazolidinones, its specific combination of substituents makes it distinct. Similar compounds include:

    Compound B: A related thiazolidinone with a different substituent pattern.

    Compound C: Another E-isomer with a similar core structure.

Properties

Molecular Formula

C20H18ClNO3S2

Molecular Weight

419.9 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18ClNO3S2/c1-3-9-25-16-8-7-13(10-17(16)24-2)11-18-19(23)22(20(26)27-18)15-6-4-5-14(21)12-15/h4-8,10-12H,3,9H2,1-2H3/b18-11+

InChI Key

MSDRMLSBDSTYFI-WOJGMQOQSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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